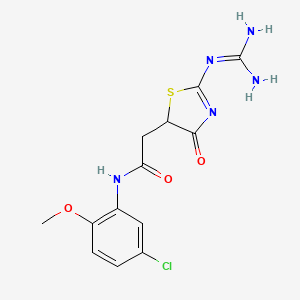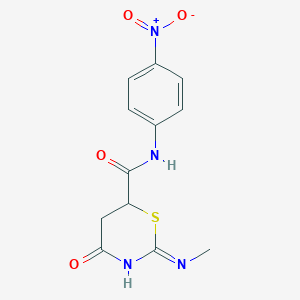![molecular formula C14H17ClN4 B11048125 1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine](/img/structure/B11048125.png)
1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring attached to a cyclohexane moiety, with a chlorophenyl group at the 1-position of the triazole ring
Méthodes De Préparation
The synthesis of 1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 3-chlorophenyl azide and cyclohexyl alkyne are used as starting materials.
Cycloaddition Reaction: The azide and alkyne undergo a cycloaddition reaction under copper(I) catalysis to form the 1,2,3-triazole ring.
Amination: The resulting triazole compound is then subjected to amination to introduce the amine group at the cyclohexane ring.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the triazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted triazoles and cyclohexane derivatives.
Applications De Recherche Scientifique
1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Compared to other triazole derivatives, 1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine is unique due to the presence of the cyclohexane ring, which imparts distinct steric and electronic properties. Similar compounds include:
1-(4-Chlorophenyl)-1,2,3-triazole: Lacks the cyclohexane ring, leading to different biological activity.
1-(3-Chlorophenyl)-1,2,3-triazole: Similar structure but without the cyclohexane moiety, affecting its chemical reactivity and applications.
1-(3-Chlorophenyl)-4-methyl-1,2,3-triazole: The presence of a methyl group instead of the cyclohexane ring alters its pharmacokinetic properties.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Propriétés
Formule moléculaire |
C14H17ClN4 |
|---|---|
Poids moléculaire |
276.76 g/mol |
Nom IUPAC |
1-[1-(3-chlorophenyl)triazol-4-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C14H17ClN4/c15-11-5-4-6-12(9-11)19-10-13(17-18-19)14(16)7-2-1-3-8-14/h4-6,9-10H,1-3,7-8,16H2 |
Clé InChI |
BKYCEFRMWVVZEI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CN(N=N2)C3=CC(=CC=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b][4,7]phenanthrolin-11(7H)-one, 8,9,10,12-tetrahydro-9,9-dimethyl-12-(3-pyridinyl)-](/img/structure/B11048048.png)
![2-[2,5-Dioxo-7-(3-thienyl)-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11048059.png)
![8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11048061.png)
![2-methyl-7-(morpholin-4-ylsulfonyl)-9-nitro-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one](/img/structure/B11048073.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(2,6-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048076.png)

![ethyl {4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11048087.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11048089.png)
![diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate](/img/structure/B11048092.png)
![Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11048093.png)
![(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11048099.png)
![2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11048104.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048112.png)
